![molecular formula C27H18O7 B14410769 Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate CAS No. 86031-14-3](/img/structure/B14410769.png)
Diphenyl 2,2'-[carbonylbis(oxy)]dibenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate is an organic compound with the molecular formula C27H18O7. It is a type of ester derived from benzoic acid and is known for its unique chemical properties and applications in various fields such as chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate can be synthesized through the reaction of benzoic acid with diphenyl carbonate. The reaction typically involves the use of a catalyst such as phosphoric acid or sulfuric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
In industrial settings, the production of diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may also involve the use of advanced purification techniques such as distillation and chromatography to remove impurities and obtain a high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid and other oxidation products.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination.
Major Products Formed
Oxidation: Benzoic acid and other carboxylic acids.
Reduction: Alcohols and phenols.
Substitution: Nitrobenzoates and halogenated benzoates.
Applications De Recherche Scientifique
Diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Used in the production of polymers, coatings, and other industrial materials.
Mécanisme D'action
The mechanism of action of diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate involves its interaction with various molecular targets and pathways. The ester groups in the compound can undergo hydrolysis to release benzoic acid, which can then participate in various biochemical reactions. The aromatic rings in the compound can also interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diphenyl carbonate: Similar in structure but lacks the additional ester groups.
Dimethyl 2,2’-(carbonylbis(oxy))dibenzoate: Similar ester structure but with methyl groups instead of phenyl groups.
Uniqueness
Diphenyl 2,2’-[carbonylbis(oxy)]dibenzoate is unique due to its specific ester configuration and the presence of multiple aromatic rings, which confer distinct chemical and physical properties. These properties make it suitable for various specialized applications in research and industry.
Propriétés
Numéro CAS |
86031-14-3 |
|---|---|
Formule moléculaire |
C27H18O7 |
Poids moléculaire |
454.4 g/mol |
Nom IUPAC |
phenyl 2-(2-phenoxycarbonylphenoxy)carbonyloxybenzoate |
InChI |
InChI=1S/C27H18O7/c28-25(31-19-11-3-1-4-12-19)21-15-7-9-17-23(21)33-27(30)34-24-18-10-8-16-22(24)26(29)32-20-13-5-2-6-14-20/h1-18H |
Clé InChI |
IERWRYWXPCOFIV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)C2=CC=CC=C2OC(=O)OC3=CC=CC=C3C(=O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





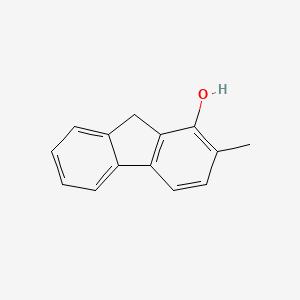
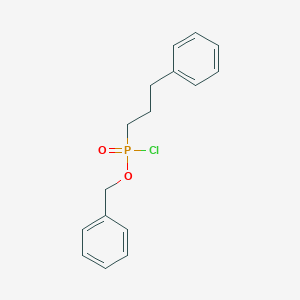
![[4-(2-Chloroethyl)phenyl]carbonohydrazonoyl dicyanide](/img/structure/B14410735.png)
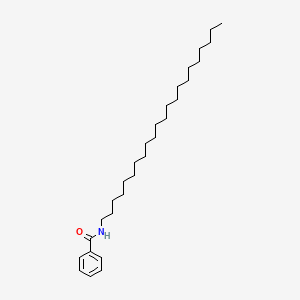
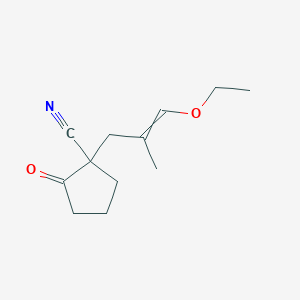
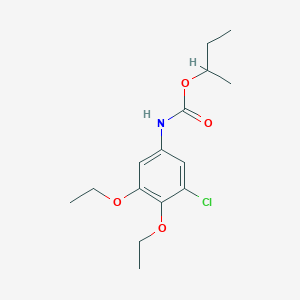
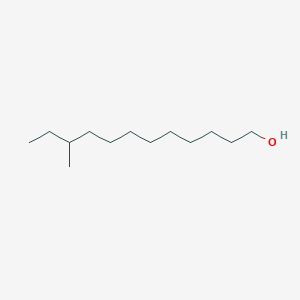

![N-[2-Amino-1-(2,4-dimethylphenyl)ethylidene]hydroxylamine](/img/structure/B14410777.png)

![2,2-Dimethyl-5-[(2-nitrophenyl)hydrazinylidene]-1,3-dioxane-4,6-dione](/img/structure/B14410785.png)
